molecular formula C18H17NOS3 B2678068 N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide CAS No. 2380063-91-0

N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide

Cat. No. B2678068
CAS RN: 2380063-91-0
M. Wt: 359.52
InChI Key: GKHBYSYLQCLXBS-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide, also known as BTP-CPA, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to reduce tumor growth and improve survival rates in mice with cancer. However, more research is needed to fully understand the biochemical and physiological effects of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is its versatility in various fields of science. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide can be easily synthesized and modified to suit specific research needs. However, one of the limitations of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the potential toxic effects of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide.

Future Directions

There are many potential future directions for research on N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide. In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide could be further optimized as a potential drug candidate for the treatment of cancer and other diseases. In material science, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide could be used as a building block for the synthesis of novel materials with unique electronic properties. In electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide could be further developed as a component in organic field-effect transistors and other electronic devices. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide and its potential toxic effects.
Conclusion
In conclusion, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields of science. The synthesis method of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been optimized to increase the yield and purity of the final product. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been extensively studied for its potential applications in medicinal chemistry, material science, and electronics. The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo, but more research is needed to fully understand its potential therapeutic and toxic effects.

Synthesis Methods

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide involves a multi-step process that begins with the reaction of 3,3'-bithiophene with methyl iodide to form 5-(methylthio)-3,3'-bithiophene. This intermediate product is then reacted with 3-bromo-1-phenylpropan-1-one to form the final product, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide. The synthesis method of N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been used as a building block for the synthesis of novel polymers and materials with unique electronic properties. In electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide has been used as a component in organic field-effect transistors and other electronic devices.

properties

IUPAC Name

3-phenylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS3/c20-18(7-9-22-16-4-2-1-3-5-16)19-11-17-10-15(13-23-17)14-6-8-21-12-14/h1-6,8,10,12-13H,7,9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHBYSYLQCLXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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